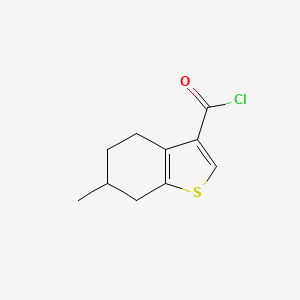

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride

Description

Structural Classification Within Benzothiophene Derivatives

The structural classification of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride within the broader family of benzothiophene derivatives requires consideration of multiple structural features that distinguish it from other members of this important chemical class. Benzothiophene derivatives represent one of the most significant classes of heterocyclic compounds in medicinal chemistry, encompassing a wide range of structural modifications that provide diverse pharmacological activities including anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular properties. The compound under investigation belongs to the specific subclass of tetrahydrobenzothiophenes, which are characterized by the saturation of the benzene ring portion of the bicyclic system.

Within the tetrahydrobenzothiophene subclass, 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride can be further categorized based on its substitution pattern and functional group composition. The presence of a methyl group at the 6-position places this compound among the alkyl-substituted tetrahydrobenzothiophenes, while the carbonyl chloride functionality at the 3-position classifies it as an acyl chloride derivative. This dual classification is significant because both structural features contribute to the compound's unique chemical and biological properties.

Comparative analysis with related structures reveals that the tetrahydro modification significantly alters the electronic properties of the benzothiophene system compared to fully aromatic analogues. The saturation of the benzene ring reduces the overall aromaticity of the system and introduces conformational flexibility that can influence molecular interactions with biological targets. Research has demonstrated that such modifications often lead to enhanced selectivity and improved pharmacokinetic properties in drug development applications.

The following table presents a structural comparison of key benzothiophene derivatives:

| Compound Classification | Ring Saturation | Substitution Pattern | Functional Groups | Molecular Formula |

|---|---|---|---|---|

| Benzothiophene | Fully aromatic | Unsubstituted | None | C8H6S |

| 4,5,6,7-Tetrahydrobenzothiophene | Benzene ring saturated | Unsubstituted | None | C8H10S |

| 6-Methyl-4,5,6,7-tetrahydrobenzothiophene | Benzene ring saturated | 6-Methyl | Methyl group | C9H12S |

| 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | Benzene ring saturated | 6-Methyl, 3-Carbonyl | Methyl, Acyl chloride | C10H11ClOS |

Historical Development of Tetrahydrobenzothiophene Carbonyl Chlorides

The historical development of tetrahydrobenzothiophene carbonyl chlorides represents a significant evolution in synthetic organic chemistry, with early research focusing on establishing efficient synthetic pathways for these important pharmaceutical intermediates. The foundation for modern benzothiophene carbonyl chloride synthesis was established through investigations into improved processes for preparing chlorobenzo[b]thiophene-2-carbonyl chlorides, where researchers developed methods for converting cinnamic acid derivatives in the presence of specialized reagents to afford the desired carbonyl chloride products. These early methodological developments provided the groundwork for extending synthetic approaches to tetrahydrobenzothiophene systems.

Historical patent literature documents the evolution of synthetic strategies, particularly focusing on the use of thionyl chloride in the presence of 4-disubstituted aminopyridines as catalysts. These processes represented significant improvements over earlier methods by providing more efficient, environmentally safe, and economical routes to benzothiophene carbonyl chlorides. The development of these improved synthetic methods was driven by the growing recognition of benzothiophene derivatives as important pharmacological agents, particularly in the preparation of compounds with antiallergy and anti-inflammatory properties.

The progression from simple benzothiophene carbonyl chlorides to more complex tetrahydro derivatives reflects the increasing sophistication of medicinal chemistry research and the recognition that saturated analogues often exhibit superior pharmacological profiles. Research conducted in the early 2000s established the synthetic utility of tetrahydrobenzothiophene carbonyl chlorides as versatile intermediates for constructing complex pharmaceutical molecules. These studies demonstrated that the combination of the tetrahydrobenzothiophene core with reactive carbonyl chloride functionality provided access to diverse molecular architectures through amide formation reactions.

Contemporary research has expanded the scope of tetrahydrobenzothiophene carbonyl chloride applications, with recent investigations focusing on their use as modulators of nuclear receptors and other biological targets. The synthesis of compounds such as 2,3-derivatives of 4,5,6,7-tetrahydrobenzothiophene has been achieved through systematic amide formation reactions, demonstrating the continued relevance of these intermediates in modern drug discovery efforts. These developments have established tetrahydrobenzothiophene carbonyl chlorides as essential building blocks for accessing structurally diverse pharmaceutical compounds.

The methodological evolution in tetrahydrobenzothiophene carbonyl chloride synthesis can be summarized in the following developmental timeline:

| Time Period | Key Development | Synthetic Innovation | Applications |

|---|---|---|---|

| 1990s | Initial benzothiophene carbonyl chloride methods | Basic thionyl chloride procedures | Simple pharmaceutical intermediates |

| Early 2000s | Improved catalytic processes | Aminopyridine catalysis | Enhanced efficiency and environmental safety |

| 2010s | Extension to tetrahydro systems | Specialized coupling reactions | Complex pharmaceutical targets |

| 2020s | Advanced synthetic applications | Multi-step synthetic sequences | Nuclear receptor modulators |

Properties

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUHUCGVUZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171929 | |

| Record name | 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160248-88-3 | |

| Record name | 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid

The carboxylic acid derivative serves as the critical precursor for carbonyl chloride formation.

- Starting material : Methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

- Hydrolysis : Treatment with aqueous sodium hydroxide (NaOH) in ethanol at 60–80°C for 12–24 hours yields the carboxylic acid.

- Workup : Acidification with concentrated HCl precipitates the product, which is purified via filtration and washing with water/hexane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50% |

| Reaction Temperature | 60–80°C |

| Solvent | Ethanol/water |

Conversion to Carbonyl Chloride

The carboxylic acid is subsequently converted to the target acyl chloride.

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous conditions.

- Conditions : Reflux in dichloromethane (DCM) or toluene under nitrogen for 4–6 hours.

- Workup : Excess reagent and solvent are removed under reduced pressure to isolate the crude chloride, which is typically used without further purification.

Key Data :

| Parameter | Value |

|---|---|

| Typical Reagent | SOCl₂ (1.5–2.0 equiv) |

| Reaction Time | 4–6 hours |

| Solvent | Anhydrous DCM or toluene |

Industrial-Scale Considerations

For larger batches, continuous flow reactors and catalytic methods improve efficiency:

- Catalytic Activation : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU for intermediate stabilization.

- Purification : Short-path distillation or crystallization from hexane/ethyl acetate mixtures enhances purity (>95%).

Reaction Scheme Summary

Methyl ester → Hydrolysis (NaOH/EtOH) → Carboxylic acid → Chlorination (SOCl₂) → Carbonyl chloride

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation reactions can convert the compound into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions (room temperature to 50°C) in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Sulfoxides and Sulfones: Formed by oxidation reactions.

Scientific Research Applications

Organic Synthesis

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of heterocyclic compounds due to its reactive carbonyl chloride group, which readily participates in nucleophilic substitution reactions.

Medicinal Chemistry

This compound has potential applications in drug development. It is utilized as a precursor for synthesizing bioactive molecules that may exhibit anti-inflammatory and anticancer properties. Its mechanism of action primarily involves its reactivity as an acylating agent, allowing it to form covalent bonds with biological targets such as enzymes and receptors.

Case Study:

A study investigated the synthesis of novel anti-inflammatory agents derived from 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride. The derivatives showed promising activity against specific inflammatory pathways, indicating the compound's potential in therapeutic applications.

Biological Research

The compound is also employed in biological research for studying enzyme inhibition and receptor binding. Its derivatives have been explored for their interactions with various biological targets, providing insights into their pharmacological profiles.

Data Table: Biological Activity of Derivatives

Industrial Applications

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity allows for the creation of various derivatives that can be tailored for specific applications in agriculture and chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of Key Benzothiophene Carbonyl Chlorides

Biological Activity

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is an organic compound with a significant role in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzothiophene moiety that has been linked to various pharmacological effects. The focus of this article is to explore the biological activity of this compound through various studies and research findings.

- Molecular Formula : C10H11ClOS

- Molecular Weight : 214.72 g/mol

- CAS Number : 76981-87-8

The compound is synthesized typically by chlorination of the corresponding carboxylic acid derivative using thionyl chloride under reflux conditions, which facilitates the formation of the carbonyl chloride group.

The primary mechanism of action for 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological targets such as enzymes and receptors. This property is vital for its application in drug design and synthesis .

Biological Activity

Research indicates that derivatives of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene exhibit a range of biological activities:

- Anticancer Activity : Several studies have demonstrated that compounds derived from this benzothiophene scaffold have cytostatic effects against various cancer cell lines. The structural modifications influence their potency and selectivity against cancer cells .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity, suggesting their utility in treating infections caused by resistant strains of bacteria .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Journal, azomethine derivatives related to 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated significant cytostatic activity correlated with specific structural features of the compounds .

Case Study 2: Anti-inflammatory Mechanism

Research published in MDPI explored the anti-inflammatory properties of benzothiophene derivatives. The study highlighted that these compounds could inhibit key inflammatory pathways and cytokine production in vitro. This suggests their potential as therapeutic agents in treating inflammatory diseases .

Q & A

Basic Question: What are the primary synthetic routes for preparing 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride?

Methodological Answer:

The compound is typically synthesized via reactions of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with active carbonyl reagents. For example:

- Acylation with chloroformates or acyl chlorides : Reacting precursors like 2-amino-6-phenyl-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester with ethyl chloroformate or chloroacetyl chloride under anhydrous conditions yields carbamate or amide derivatives. Optimization of solvent (e.g., dichloromethane) and temperature (0–25°C) is critical for controlling side reactions .

- Dipolar cycloaddition : Advanced routes may involve cycloaddition reactions to access structurally related intermediates, as demonstrated in the synthesis of P2X7 receptor antagonists .

Basic Question: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography : Use the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. For visualization, ORTEP-III (via WinGX) provides high-quality thermal ellipsoid plots .

- NMR analysis : Employ - and -NMR to confirm regiochemistry, particularly the methyl group at position 6 and the carbonyl chloride moiety. Compare chemical shifts with analogous tetrahydrobenzo[b]thiophene derivatives .

Advanced Question: How can conformational analysis of the tetrahydro ring be systematically performed?

Methodological Answer:

- Cremer-Pople puckering coordinates : Calculate puckering amplitude () and phase angle () to quantify non-planarity in the six-membered tetrahydro ring. This requires atomic coordinates from X-ray data and software like PLATON or PARST for geometric parameter extraction .

- Comparative analysis : Contrast results with similar bicyclic systems (e.g., tetrahydroquinolines) to identify steric or electronic influences on ring distortion .

Advanced Question: How should researchers address contradictions in reaction yields or spectroscopic data?

Methodological Answer:

- Reaction condition screening : Vary solvents (e.g., THF vs. DCM), catalysts (e.g., DBU vs. pyridine), and temperatures to identify optimal parameters. Document side products via LC-MS or TLC .

- Cross-validation : Combine -NMR, IR (for carbonyl stretches ~1700–1750 cm), and mass spectrometry to confirm product identity. For ambiguous cases, crystallize the compound and compare unit cell parameters with literature data .

Advanced Question: What strategies are effective for analyzing hydrogen-bonding interactions in crystals of this compound?

Methodological Answer:

- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., chains, rings) using crystallographic data. Tools like Mercury (CCDC) automate this process .

- Electrostatic potential mapping : Use DFT calculations (e.g., Gaussian09) to predict donor-acceptor sites, particularly for the carbonyl chloride group, which may act as a hydrogen-bond acceptor .

Advanced Question: How can computational modeling enhance mechanistic understanding of its reactivity?

Methodological Answer:

- Transition state analysis : Employ QM/MM methods (e.g., in ORCA) to model nucleophilic acyl substitution at the carbonyl chloride site. Compare activation energies for reactions with amines vs. alcohols .

- Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on reaction pathways, particularly for polar aprotic solvents like DMF .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. The compound’s acyl chloride group is moisture-sensitive; store under anhydrous conditions (argon atmosphere) .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How does the methyl group at position 6 influence electronic properties?

Methodological Answer:

- Hammett substituent analysis : Compare values for methyl vs. other substituents to quantify electron-donating effects. Use UV-vis spectroscopy to assess shifts in derivatives .

- XPS studies : Measure binding energies of sulfur (S 2p) and carbon (C 1s) to evaluate hyperconjugation between the methyl group and the thiophene ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.